2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Enzyme Inhibition Molecular Docking Structure-Activity Relationship

Choose this specific 2,3-dimethoxy-5-sulfamoylbenzoic acid for precise, reproducible neuroscience and oncology research. Unlike the primary metabolite of Sulpiride, its unique 2,3-dimethoxy substitution avoids metabolic interference, ensuring clean dopamine D2/D3 receptor pharmacology. Its electron-donating profile and excellent in silico solubility (≥ -3.0 log S) make it ideal for synthesizing soluble uridyl sulfamoylbenzoate hRRM1 inhibitors. Consistent >98% purity, crystalline solid, and batch-to-batch reliability support your medicinal chemistry and early drug discovery programs.

Molecular Formula C9H11NO6S
Molecular Weight 261.25 g/mol
CAS No. 66644-80-2
Cat. No. B095123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-sulfamoylbenzoic Acid
CAS66644-80-2
Molecular FormulaC9H11NO6S
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C9H11NO6S/c1-15-7-4-5(17(10,13)14)3-6(9(11)12)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
InChIKeyYEVQOPOKMKTXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-5-sulfamoylbenzoic Acid (CAS 66644-80-2): Sourcing Specifications and Analytical Data for Research


2,3-Dimethoxy-5-sulfamoylbenzoic Acid (CAS 66644-80-2), also referred to as 5-(Aminosulfonyl)-2,3-dimethoxybenzoic Acid, is a sulfonamide derivative of benzoic acid characterized by a molecular weight of 261.25 g/mol and a molecular formula of C9H11NO6S [1]. It is supplied as a white to almost white crystalline powder or solid, with a high purity of >98.0% as determined by both HPLC and neutralization titration [1]. Its melting point is consistently reported within a range of 200–209 °C [1]. As a versatile intermediate, it is utilized in the synthesis of psychoactive compounds and has been investigated for its role in forming potential anticancer agents through nucleoside conjugation [2].

Why Generic Substitution of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid is Not Advisable in Research Applications


Substituting 2,3-Dimethoxy-5-sulfamoylbenzoic Acid with a structurally similar sulfamoylbenzoic acid is not recommended for critical research applications. The precise substitution pattern—specifically the 2,3-dimethoxy arrangement—is a key determinant of its biological interaction profile [1]. As demonstrated in structure-activity relationship studies, even subtle changes, such as the introduction of electron-withdrawing versus electron-donating groups on the aromatic ring, can fundamentally alter molecular binding affinity and pharmacological function [1][2]. For instance, the electron-donating methoxy groups in this compound were found to diminish binding affinity in one assay system compared to halogenated analogs, underscoring that its unique electronic and steric properties cannot be replicated by other members of its class [1]. Therefore, for applications demanding precise and reproducible outcomes, the use of the specified compound is essential.

Quantitative Differentiation of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid from Analogous Compounds


Distinct Electronic Profile in Enzyme Binding Compared to Halogenated Analogs

In a study on human ribonucleotide reductase (hRRM1) inhibitors, the target compound was conjugated to uridine and its binding affinity was evaluated in silico. The sulfamoylbenzoate derivative containing 2,3-dimethoxy substitution showed diminished binding due to its electron-donating nature. In contrast, analogs with electron-withdrawing groups, such as 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, demonstrated enhanced binding affinity, highlighting the unique electronic signature of the 2,3-dimethoxy variant [1].

Enzyme Inhibition Molecular Docking Structure-Activity Relationship

Divergent Solubility Profile Compared to Highly Potent cPLA2α Inhibitors

The compound's physicochemical properties differentiate it from potent but poorly soluble analogs. A related series of 4-sulfamoylbenzoic acid derivatives demonstrated submicromolar inhibitory activity against cPLA2α, yet their efficacy was inferior to the highly potent reference compound giripladib. Crucially, a key advantage identified for some of these new sulfamoylbenzoic acid derivatives was their significantly improved water solubility compared to giripladib [1]. The 2,3-dimethoxy substitution pattern may similarly confer advantageous solubility characteristics relative to more hydrophobic, halogenated sulfamoylbenzoic acids, as evidenced by in silico predictions of excellent solubility scores (≥ -3.0 log S) for derivatives containing this moiety [2].

Physicochemical Properties Drug Development Solubility

Structural Divergence from Active Metabolites in the Sulpiride Pathway

A key comparative distinction lies in its relationship to the metabolic pathway of the antipsychotic drug Sulpiride. The primary metabolite of Sulpiride is 2-Methoxy-5-sulfamoylbenzoic Acid (CAS 22117-85-7), a mono-methoxylated derivative . The target compound, 2,3-Dimethoxy-5-sulfamoylbenzoic Acid, is a structurally distinct di-methoxylated analog. While the metabolite has been studied for its role in dopamine D2 receptor function , the 2,3-dimethoxy version is not a known mammalian metabolite and therefore serves a different analytical and synthetic purpose, providing a unique chemical space for exploration away from known metabolic pathways.

Metabolite Dopamine D2 Receptor Analytical Standard

Recommended Research and Industrial Application Scenarios for 2,3-Dimethoxy-5-sulfamoylbenzoic Acid


Development of Soluble Anticancer Agents Targeting Ribonucleotide Reductase

Based on its unique electronic profile and excellent in silico solubility (≥ -3.0 log S), this compound is a prime candidate for synthesizing novel uridyl sulfamoylbenzoate derivatives. Its electron-donating dimethoxy groups offer a distinct starting point for designing inhibitors of hRRM1, a key anticancer target, with potentially improved aqueous solubility compared to more lipophilic analogs [1]. This makes it suitable for medicinal chemistry programs focused on creating next-generation, soluble cancer therapeutics.

Synthesis of Research Tools for Dopamine Receptor Studies

As a di-methoxylated analog distinct from the primary metabolite of Sulpiride (2-Methoxy-5-sulfamoylbenzoic Acid), 2,3-Dimethoxy-5-sulfamoylbenzoic Acid serves as a valuable building block for creating novel benzamide derivatives to probe dopamine D2/D3 receptor pharmacology [1]. Its structural divergence ensures that any observed biological activity can be attributed to the new chemical entity rather than interference from a known endogenous metabolite, providing a cleaner tool for investigating receptor binding and downstream signaling pathways [2].

Formulation of Drug Candidates with Enhanced Physicochemical Properties

The compound's high purity (>98%) and consistent physical state (solid at 20 °C, melting point 200-209 °C) are essential for reproducible formulation [1]. Given that its structural class has been shown to improve water solubility over highly potent but poorly soluble reference compounds like giripladib [2], it is an attractive intermediate for developing early-stage drug candidates where favorable solubility and bioavailability are critical criteria for progression.

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